(R)-(+)-1,2-Epoxyheptane

Chiral HPLC Enantiomeric Excess Quality Control

(R)-(+)-1,2-Epoxyheptane (CAS 110549-07-0) is a chiral terminal epoxide bearing a pentyl side chain on the stereogenic C-2 carbon. With a molecular formula C₇H₁₄O and molecular weight 114.19 g/mol, it serves as a key enantiopure building block in asymmetric synthesis, particularly in the construction of macrolides and flavor lactones.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 110549-07-0
Cat. No. B017894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1,2-Epoxyheptane
CAS110549-07-0
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCCCCC1CO1
InChIInChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3/t7-/m1/s1
InChIKeyNMOFYYYCFRVWBK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-1,2-Epoxyheptane CAS 110549-07-0: A Chiral Terminal Epoxide Building Block


(R)-(+)-1,2-Epoxyheptane (CAS 110549-07-0) is a chiral terminal epoxide bearing a pentyl side chain on the stereogenic C-2 carbon [1]. With a molecular formula C₇H₁₄O and molecular weight 114.19 g/mol, it serves as a key enantiopure building block in asymmetric synthesis, particularly in the construction of macrolides and flavor lactones [2]. Unlike its racemic counterpart (1,2-epoxyheptane, CAS 5063-65-0) or the (S)-enantiomer (CAS 61229-03-6), the (R)-(+)-isomer possesses a defined spatial arrangement that dictates stereochemical outcomes in downstream transformations, a factor that cannot be circumvented through generic substitution .

Why Racemic or (S)-1,2-Epoxyheptane Cannot Substitute (R)-(+)-1,2-Epoxyheptane in Chiral Synthesis


In chiral synthesis, the stereochemical integrity of the starting material directly governs the configuration of the final product. Substituting (R)-(+)-1,2-Epoxyheptane with the racemic mixture introduces an unwanted 50% of the opposite enantiomer, which may lead to diastereomeric impurities, reduced overall yield due to unproductive resolution steps, and in biological contexts, potentially antagonistic or off-target effects [1]. Furthermore, even the pure (S)-enantiomer (CAS 61229-03-6) cannot serve as a drop-in replacement because epoxide hydrolases and other enzymatic systems exhibit profound enantioselectivity, often hydrolyzing the (R)-form preferentially with retention of configuration [2]. The following quantitative evidence delineates precisely where (R)-(+)-1,2-Epoxyheptane provides measurable, application-critical advantages.

Quantitative Differentiation Guide: (R)-(+)-1,2-Epoxyheptane vs. Racemic and (S)-Epoxyheptane


Enantiomeric Purity: Certified ≥97% ee for (R)-(+)-1,2-Epoxyheptane vs. Racemic (0% ee)

The commercially available (R)-(+)-1,2-Epoxyheptane is supplied with a certified purity of ≥97.0% (sum of enantiomers, GC) . In stark contrast, racemic 1,2-epoxyheptane (CAS 5063-65-0) contains both enantiomers in a 1:1 ratio, yielding an enantiomeric excess (ee) of 0% . This defines a baseline for applications where stereochemical purity is non-negotiable, such as in the synthesis of single-enantiomer pharmaceuticals or chiral probes.

Chiral HPLC Enantiomeric Excess Quality Control

Specific Optical Rotation: +15.0° (neat) as a Definitive Chiral Identity Marker

(R)-(+)-1,2-Epoxyheptane exhibits a specific optical rotation of [α]²⁰/D +15° (neat), which is a direct consequence of its (R)-configuration . While the (S)-enantiomer (CAS 61229-03-6) would theoretically exhibit an equal and opposite rotation ([α] = -15°), the racemic mixture shows no net rotation (α = 0°) . This property serves as a rapid, quantitative identity check to confirm the material's enantiomeric integrity upon receipt.

Polarimetry Chiral Purity Identity Testing

Yeast Epoxide Hydrolase Enantioselectivity: E > 100 for (R)-Epoxides vs. (S)-Epoxides

In biocatalytic kinetic resolution studies using yeast epoxide hydrolases, the 2-monosubstituted aliphatic epoxides (C-6 to C-8) are hydrolyzed with excellent enantioselectivity. For these substrates, including 1,2-epoxyheptane, yeast strains belonging to Rhodotorula, Rhodosporidium, and Trichosporon preferentially hydrolyze the (R)-enantiomer with retention of configuration, achieving enantioselectivity factors (E) greater than 100 and initial rates exceeding 300 nmol/min/mg dry weight [1]. This contrasts sharply with the (S)-enantiomer, which is hydrolyzed at a negligible rate under the same conditions, enabling efficient resolution of racemic mixtures.

Biocatalysis Kinetic Resolution Epoxide Hydrolase

Proven Chiral Pool Building Block in Total Synthesis: 6.6% Overall Yield in Macrolide Construction

In the convergent total synthesis of the macrolide Sch725674, starting from (R)-1,2-epoxyheptane enabled the assembly of five modules in a highly stereoselective manner to yield the final product in 6.6% overall yield over 14 steps [1]. Using the racemic starting material would have necessitated a resolution step, reducing the maximum theoretical yield by half and increasing complexity. Similarly, the (S)-enantiomer would have produced the C-4 epimer of the target natural product, a compound with potentially different biological activity.

Total Synthesis Macrolide Chiral Pool

Hydrolytic Kinetic Resolution (HKR) Selectivity: (R,R)-Salen-Co Catalyst Preference for (R)-Epoxide

The Jacobsen hydrolytic kinetic resolution (HKR) of racemic epoxyheptane using the (R,R)-(salen)-CoᴵᴵᴵOAc complex proceeds with high selectivity for the (R)-enantiomer, leaving the (S)-epoxide largely unreacted [1]. This method is employed to access both enantiomers in high optical purity. Conversely, (R)-(+)-1,2-epoxyheptane can be used directly as a chiral building block without the need for resolution, saving both time and catalyst costs. The opposite enantiomer would require a different catalyst system (e.g., (S,S)-salen-Co) for efficient resolution.

Asymmetric Catalysis Kinetic Resolution Jacobsen HKR

Commercial Availability and Purity: ≥97% GC Purity with Full Analytical Support vs. Research-Grade (S)-Enantiomer

(R)-(+)-1,2-Epoxyheptane is widely available from major suppliers (e.g., Sigma-Aldrich, TCI) with a guaranteed purity of ≥97.0% (sum of enantiomers, GC), and is accompanied by full analytical documentation including specific rotation, refractive index (n²⁰/D 1.415), density (0.836 g/mL at 25°C), and boiling point (56°C/30 mmHg) . In contrast, the (S)-enantiomer (CAS 61229-03-6) is far less commercially available, often only as a custom synthesis or research-grade item with limited batch characterization data . The racemic mixture is similarly well-available but lacks the critical chiral purity specification required for asymmetric applications.

Procurement Quality Assurance Commercial Supply

Optimal Use Cases for (R)-(+)-1,2-Epoxyheptane (CAS 110549-07-0) Based on Quantitative Differentiation


Asymmetric Synthesis of Macrolide Natural Products

Utilize (R)-(+)-1,2-Epoxyheptane as a chiral building block in the total synthesis of macrolides such as Sch725674. As demonstrated, its (R)-configuration is essential for constructing the correct stereochemical array of the 14-membered macrolactone, achieving a 6.6% overall yield [1]. Substituting the racemate would cut the maximum theoretical yield in half and require a resolution step, while the (S)-enantiomer would yield the undesired C-4 epimer.

Biocatalytic Production of Enantiopure 1,2-Diols

Employ (R)-(+)-1,2-Epoxyheptane in enzymatic hydrolysis reactions with yeast epoxide hydrolases. Class-level evidence shows that yeast strains exhibit enantioselectivity factors (E > 100) for the (R)-enantiomer of 2-monosubstituted epoxides, enabling the production of enantiopure (R)-1,2-heptanediol with retention of configuration [2]. The racemic mixture would require a more complex kinetic resolution, and the (S)-enantiomer would react poorly.

Synthesis of Chiral Flavor Lactones

Use (R)-(+)-1,2-Epoxyheptane as a starting material for the synthesis of massoilactone, a key butter and milk flavor component. Both natural (R)-(−)-massoilactone and unnatural (S)-(+)-massoilactone have been synthesized starting from this commercially available chiral epoxide, demonstrating its utility in producing specific stereoisomers for flavor and fragrance applications [3].

Kinetic Resolution Process Development

In the development of hydrolytic kinetic resolution (HKR) methods, (R)-(+)-1,2-Epoxyheptane serves as a benchmark substrate for (R,R)-(salen)-CoᴵᴵᴵOAc catalyst systems. Its predictable reactivity and high enantioselectivity provide a model for optimizing conditions to access the complementary (S)-enantiomer from racemic mixtures [4].

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